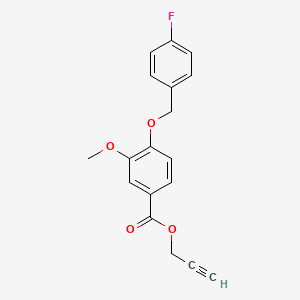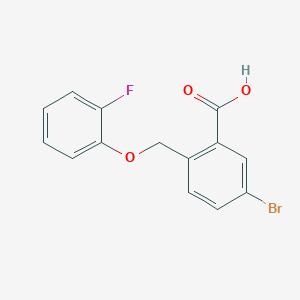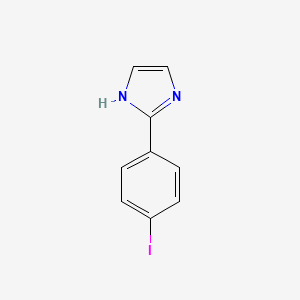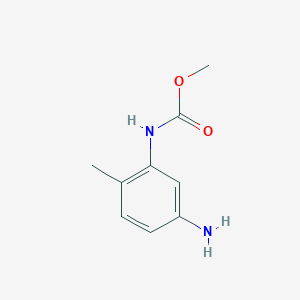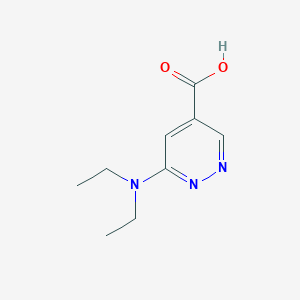
6-(Diethylamino)pyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethylamino)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)pyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with pyridazine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
6-(Diethylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine-4-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazine derivatives.
科学研究应用
6-(Diethylamino)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The exact mechanism of action of 6-(Diethylamino)pyridazine-4-carboxylic acid is not well-documented. like other pyridazine derivatives, it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and biological effects.
相似化合物的比较
Similar Compounds
Pyridazine-4-carboxylic acid: A simpler derivative without the diethylamino group.
Pyridazinone derivatives: Compounds with a similar pyridazine core but different functional groups.
Uniqueness
6-(Diethylamino)pyridazine-4-carboxylic acid is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and ability to interact with biological targets compared to other pyridazine derivatives.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
6-(diethylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)6-10-11-8/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
DQJSIBSWUARLGH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NN=CC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


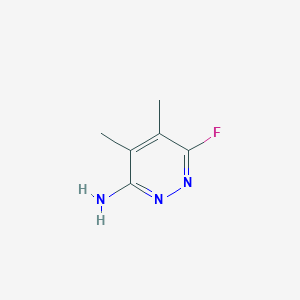
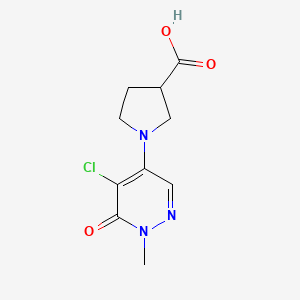

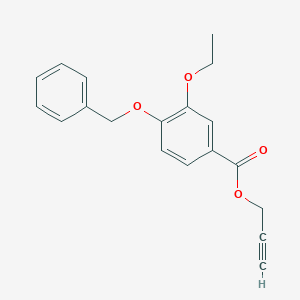

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
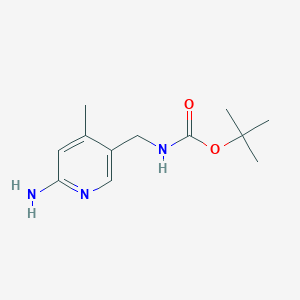
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
